N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide
CAS No.: 950467-27-3
Cat. No.: VC4467545
Molecular Formula: C21H24N6O4S
Molecular Weight: 456.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950467-27-3 |
|---|---|
| Molecular Formula | C21H24N6O4S |
| Molecular Weight | 456.52 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide |
| Standard InChI | InChI=1S/C21H24N6O4S/c1-2-25-5-7-26(8-6-25)21-24-19-18(32-21)20(29)27(12-23-19)11-17(28)22-10-14-3-4-15-16(9-14)31-13-30-15/h3-4,9,12H,2,5-8,10-11,13H2,1H3,(H,22,28) |
| Standard InChI Key | ABGQOLZXTZVXBW-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5 |
Introduction
Structural and Molecular Characteristics
The molecular formula of N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is C₂₁H₂₄N₆O₄S, with a molecular weight of 456.52 g/mol. The compound’s architecture comprises three distinct regions:
-
Benzodioxole group: A 1,3-benzodioxol-5-ylmethyl unit contributes aromaticity and potential metabolic stability.
-
Thiazolo-pyrimidine core: A bicyclic system (thiazole fused to pyrimidine) that serves as a scaffold for intermolecular interactions, particularly with enzymatic targets.
-
4-Ethylpiperazine side chain: A nitrogen-rich substituent that may enhance solubility and receptor binding affinity.
Table 1: Molecular Properties of N-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-Ethylpiperazin-1-yl)-7-Oxo[1, Thiazolo[4,5-d]Pyrimidin-6(7H)-yl]Acetamide
| Property | Value |
|---|---|
| CAS Number | 950467-27-3 |
| Molecular Formula | C₂₁H₂₄N₆O₄S |
| Molecular Weight (g/mol) | 456.52 |
| Key Functional Groups | Benzodioxole, Thiazolo-pyrimidine, Piperazine |
Synthetic Pathways and Optimization
The synthesis of this compound involves sequential condensation and cyclization reactions. A representative pathway includes:
-
Formation of the thiazolo-pyrimidine core: Reaction of 2-aminobenzothiazole with ethyl acetoacetate and benzaldehyde in ethylene glycol, catalyzed by tetrabutylammonium hydrogen sulfate (TBAHS), yields the intermediate benzo thiazolo[1,2-a]pyrimidine derivative .
-
Introduction of the piperazine side chain: The intermediate undergoes nucleophilic substitution with 4-ethylpiperazine under basic conditions to install the tertiary amine group.
-
Acetamide coupling: Finally, reaction with 1,3-benzodioxol-5-ylmethylamine in the presence of a coupling agent (e.g., HATU) furnishes the target compound.
Critical challenges include optimizing reaction temperatures and purification steps (e.g., preparative HPLC) to achieve yields >70%.
Pharmacological Applications and Biological Activity
Antimicrobial and Anti-inflammatory Activity
Structure-Activity Relationship (SAR) Insights
Key structural features influencing activity include:
-
Benzodioxole group: Enhances blood-brain barrier permeability and metabolic stability via aromatic π-stacking.
-
Thiazolo-pyrimidine core: Critical for binding ATP pockets in kinases (e.g., EGFR, VEGFR) due to planar geometry and hydrogen-bonding capacity .
-
4-Ethylpiperazine side chain: Improves solubility and modulates receptor selectivity, as seen in analogues with substituted piperazines .
Table 2: Comparative Cytotoxicity of Thiazolo-Pyrimidine Analogues
| Compound | Cell Line (IC₅₀, μM) | Reference |
|---|---|---|
| Benzo thiazolo[1,2-a]pyrimidine-3-carboxylate (5b) | MCF-7: 0.58, MDA-MB-231: 1.58 | |
| Pyrrolo[2,3-d]pyrimidine derivative (CA2832291A1) | A549: 2.1, HeLa: 3.4 |
Future Research Directions
-
Mechanistic Studies: Elucidate targets via proteomics and molecular docking.
-
In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in rodent models.
-
Derivatization: Explore substituents at the C-2 and C-7 positions to enhance potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume